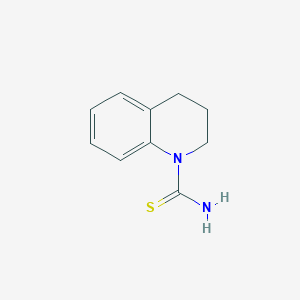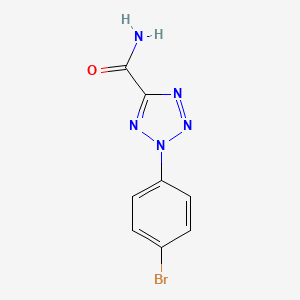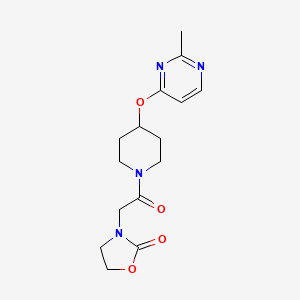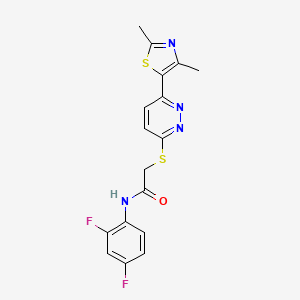
3,4-dihydroquinoline-1(2H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroquinoline-1(2H)-carbothioamide is a heterocyclic compound that contains a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the reaction of aniline derivatives with carbon disulfide and subsequent cyclization. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst to form the quinoline core. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
3,4-Dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3,4-Dihydroquinoline-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: This compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties
作用機序
The mechanism of action of 3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Used in the synthesis of fused heterocyclic systems.
Quinoline-3-carbaldehyde: Utilized in the synthesis of various quinoline derivatives.
Uniqueness
3,4-Dihydroquinoline-1(2H)-carbothioamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in both research and industrial settings .
特性
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIRLQMYATCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2459422.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2459424.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)




![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

